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Compound of Interest

Compound Name:
4-Methylthiazole-5-

carboxaldehyde

Cat. No.: B1296927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
Methylthiazole-5-carboxaldehyde, a key intermediate in the synthesis of various

pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

used for their acquisition.

Data Presentation
The spectral data for 4-Methylthiazole-5-carboxaldehyde are summarized in the tables below

for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 4-Methylthiazole-5-carboxaldehyde are not

universally available in public databases, the expected chemical shifts can be estimated based

on the analysis of its structural components: a thiazole ring, a methyl group, and an aldehyde

group.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methylthiazole-5-carboxaldehyde
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Protons Chemical Shift (δ, ppm) Multiplicity

-CHO 9.5 - 10.5 Singlet

Thiazole-H 8.5 - 9.0 Singlet

-CH₃ 2.5 - 3.0 Singlet

Disclaimer: These are estimated chemical shift ranges and have not been experimentally

verified from the searched sources.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methylthiazole-5-carboxaldehyde

Carbon Atom Chemical Shift (δ, ppm)

C=O (Aldehyde) 180 - 190

C-Thiazole (quaternary, adjacent to S and N) 150 - 160

C-Thiazole (quaternary, with methyl group) 145 - 155

C-Thiazole (with aldehyde group) 130 - 140

-CH₃ 15 - 25

Disclaimer: These are estimated chemical shift ranges and have not been experimentally

verified from the searched sources. A cited source for the ¹³C NMR spectrum is W. Robien, Inst.

of Org. Chem., Univ. of Vienna, though the data was not directly accessible.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 4-Methylthiazole-5-carboxaldehyde exhibits characteristic absorption

bands corresponding to its functional groups.

Table 3: IR Spectral Data for 4-Methylthiazole-5-carboxaldehyde
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Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (aldehyde) ~2830 and ~2730 Medium

C=O stretch (aldehyde) 1680 - 1715 Strong

C=N stretch (thiazole ring) 1500 - 1600 Medium

C-H bend (methyl group) ~1450 and ~1380 Medium

C-S stretch (thiazole ring) 600 - 800 Medium-Weak

Note: The data is based on typical IR absorption ranges for the respective functional groups.

Mass Spectrometry (MS)
The mass spectrum of 4-Methylthiazole-5-carboxaldehyde provides information about its

molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for 4-Methylthiazole-5-carboxaldehyde

m/z Relative Intensity Assignment

127 High [M]⁺ (Molecular Ion)

99 Moderate [M-CO]⁺

71 High [C₃H₃S]⁺

45 High [CHS]⁺

Note: Data is based on information from the NIST Mass Spectrometry Data Center, which

indicates the most prominent peaks.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited for the spectral analysis

of 4-Methylthiazole-5-carboxaldehyde.

NMR Spectroscopy
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Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A standard NMR spectrometer, such as a Bruker Avance 400 MHz instrument.

Sample Preparation:

Approximately 5-10 mg of 4-Methylthiazole-5-carboxaldehyde is dissolved in about 0.5-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27

FT-IR.[1]
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Method 1: KBr Pellet Technique

Approximately 1-2 mg of 4-Methylthiazole-5-carboxaldehyde is ground with about 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

The pellet is placed in the sample holder of the FTIR spectrometer.

Method 2: Attenuated Total Reflectance (ATR) Technique

A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system. The data is

referenced from the NIST Mass Spectrometry Data Center.[1]

Sample Preparation:

A dilute solution of 4-Methylthiazole-5-carboxaldehyde is prepared in a volatile organic

solvent (e.g., dichloromethane or methanol).

GC-MS Acquisition:
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Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up

to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Visualization of a Synthetic Pathway
The following diagram illustrates a common synthetic route to 4-Methylthiazole-5-
carboxaldehyde, which involves the reduction of an ester to an alcohol, followed by oxidation

to the aldehyde. This process is a key step in the production of this important pharmaceutical

intermediate.

Ethyl 4-methylthiazole-5-carboxylate

4-Methyl-5-hydroxymethylthiazole
Reduction

Reducing Agent
(e.g., NaBH₄/AlCl₃)

4-Methylthiazole-5-carboxaldehydeOxidation

Oxidizing Agent
(e.g., PCC or TEMPO/NaOCl)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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